O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride
CAS No.: 187848-66-4
Cat. No.: VC0222052
Molecular Formula: NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187848-66-4 |
---|---|
Molecular Formula | NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characteristics
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is a heterobifunctional PEG derivative containing an amino group at one terminus and a carboxylic acid group at the other. The compound is documented in chemical databases with the CAS number 187848-66-4 . The molecular structure consists of a polyethylene glycol backbone (average molecular weight 3,000) with the terminal groups attached through ether linkages.
Structural Formula and Components
The compound can be represented by the empirical formula (C₂H₄O)ₙC₆H₁₄NO₃·HCl, where n represents the number of ethylene oxide units that contribute to the 3,000 Da molecular weight. The structure consists of:
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A polyethylene glycol backbone (-(CH₂CH₂O)ₙ-)
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An aminoethyl group (-OCH₂CH₂NH₂) at one terminus
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A carboxyethyl group (-OCH₂CH₂COOH) at the opposite terminus
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A hydrochloride salt form of the terminal amine
Physical and Chemical Properties
Based on the properties of related PEG derivatives, the following characteristics can be established for O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride:
Synthesis and Production Methods
The synthesis of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride typically involves several chemical modifications of polyethylene glycol.
Standard Synthetic Routes
The synthesis generally follows a multi-step process:
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Beginning with polyethylene glycol 3,000 as the starting material
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Sequential activation of the terminal hydroxyl groups
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Introduction of the carboxyethyl group at one terminus
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Introduction of a protected aminoethyl group at the other terminus
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Deprotection of the amino group and conversion to the hydrochloride salt
Related Synthetic Intermediates
The synthesis often involves protected intermediates such as O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 (CAS: 187848-68-6) , where the amine is temporarily protected with a tert-butyloxycarbonyl (Boc) group during synthesis. The final step typically involves Boc deprotection under acidic conditions, which simultaneously forms the hydrochloride salt of the amine.
Applications in Bioconjugation Chemistry
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride serves as a versatile linker in numerous bioconjugation applications.
Protein and Peptide Modification
The compound offers orthogonal functionalities that enable selective modification of biomolecules:
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The amine terminus can react with carboxylic acids (in proteins or peptides) via carbodiimide chemistry
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The carboxylic acid terminus can be activated for conjugation to amine-containing molecules
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The PEG backbone enhances solubility and reduces immunogenicity of conjugated biomolecules
Drug Delivery Systems
In pharmaceutical applications, this compound plays critical roles in:
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Creating PEGylated drug carriers with extended circulation times
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Developing targeted drug delivery systems through bioconjugation
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Improving the pharmacokinetic profiles of therapeutic agents
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Enhancing water solubility of hydrophobic drug molecules
Surface Modification Applications
The bifunctional nature makes it suitable for surface modifications:
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Immobilization of biomolecules on solid supports
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Functionalization of nanoparticles for biomedical applications
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Creation of biocompatible interfaces on medical devices
Comparative Analysis with Related PEG Derivatives
Understanding the relationship between O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride and similar compounds provides context for its applications.
Structural Comparison with Related Compounds
Analytical Characterization Techniques
Characterization of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride typically employs multiple analytical methods.
Spectroscopic Analysis
Various spectroscopic techniques provide structural confirmation:
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¹H and ¹³C NMR spectroscopy to confirm terminal group attachment
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FTIR spectroscopy to identify characteristic functional group absorptions
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Mass spectrometry to determine molecular weight distribution
Chromatographic Methods
Purity assessment and molecular weight analysis typically involve:
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Gel permeation chromatography (GPC) for molecular weight distribution
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High-performance liquid chromatography (HPLC) for purity determination
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Thin-layer chromatography (TLC) for reaction monitoring
Functional Group Assays
Quantitative determination of functional groups often includes:
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Colorimetric assays for primary amine content (TNBS, ninhydrin)
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Acid-base titration for carboxylic acid content
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UV-Vis spectroscopy for monitoring conjugation efficiency
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